molecular formula C13H15N5O5S3 B2874200 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 903320-53-6

4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2874200
CAS No.: 903320-53-6
M. Wt: 417.47
InChI Key: XZPZOQWNDYUBHF-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzamide derivatives featuring a 1,3,4-thiadiazole core substituted with a sulfamoyl group and a hydroxycarbamoylmethylsulfanyl moiety. The hydroxycarbamoyl group introduces hydrogen-bonding capabilities, which may improve solubility and interaction with metalloenzymes.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O5S3/c1-18(2)26(22,23)9-5-3-8(4-6-9)11(20)14-12-15-16-13(25-12)24-7-10(19)17-21/h3-6,21H,7H2,1-2H3,(H,17,19)(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPZOQWNDYUBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, including the formation of the thiadiazole ring and the subsequent functionalization of the benzamide coreThe final step involves the coupling of the thiadiazole intermediate with the benzamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a biochemical probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or modulate biological pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~C₁₈H₁₈N₆O₅S₃ (estimated) ~530 (estimated) Hydroxycarbamoylmethylsulfanyl Metal chelation, moderate solubility
N-[5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide C₁₇H₁₅BrN₄O₃S₂ 467.36 Bromophenyl High lipophilicity, potential halogen bonding
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide C₂₀H₂₃N₃O₄S₂ 457.60 Dipropylsulfamoyl, oxadiazole Reduced metabolic stability
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide C₁₇H₁₆ClN₅O₃S₃ 470.95 Chlorobenzylsulfanyl Enhanced membrane permeability

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative belonging to the class of thiadiazole compounds. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N4O3S2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}_2

This structure includes a thiadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Alam et al. (2011) reported that 1,3,4-thiadiazole derivatives demonstrated notable suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Polkam et al. (2015) synthesized several thiadiazole derivatives and tested them against HT-29 (colon cancer) and MDA-MB-23 (breast cancer) cell lines. Some compounds exhibited up to 68.28% inhibition in HT-29 cells .
  • Li et al. (2015) evaluated disulfide derivatives containing a thiadiazole moiety against breast cancer MCF-7 and lung cancer A549 cell lines, reporting better antiproliferative activity than the reference drug 5-fluorouracil .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties.

  • Olsen et al. (2018) demonstrated that certain 1,3,4-thiadiazole compounds exhibited comparable antimicrobial activity to standard antibiotics like ciprofloxacin . This suggests that the compound may possess significant antibacterial properties.
  • The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, potentially leading to effective bacterial growth inhibition.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural characteristics:

  • Substituents on the Thiadiazole Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's affinity for biological targets.
  • Hydroxyl and Sulfonyl Groups : These groups can enhance solubility and bioavailability, contributing to the overall efficacy of the compound .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50/EffectReference
AnticancerSK-MEL-24.27 µg/mLAlam et al., 2011
AnticancerHT-2968.28% inhibitionPolkam et al., 2015
AnticancerMCF-7Better than 5-FULi et al., 2015
AntimicrobialVarious BacteriaComparable to ciprofloxacinOlsen et al., 2018

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